Irgacure 754
Overview
Description
Irgacure 754 is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Irgacure 754, a member of the Irgacure family of photoinitiators, is widely utilized in various applications, particularly in the fields of photopolymerization and biomedical engineering. This article explores the biological activity of this compound, detailing its mechanisms, cytotoxicity, and potential applications.
This compound is a type I photoinitiator that undergoes photolysis upon exposure to UV light, generating free radicals that initiate polymerization reactions. The compound is characterized by its ability to absorb UV light efficiently, leading to the formation of reactive species that can crosslink polymers or react with biological molecules.
Chemical Structure
The structural formula of this compound includes a benzyl group attached to a ketone, which is crucial for its photoinitiating properties. This structure allows for effective absorption of UV light, facilitating the cleavage necessary for radical formation.
Cytotoxicity Studies
Research has indicated varying degrees of cytotoxicity associated with this compound. A comparative study involving several photoinitiators highlighted that this compound exhibits a cytotoxic profile that is dependent on concentration and exposure duration.
Table 1: Cytotoxicity of Various Photoinitiators
Photoinitiator | LC50 (mmol/L) | Remarks |
---|---|---|
This compound | 2.5 | Moderate toxicity observed in fibroblast cells |
Irgacure 2959 | 2.8 | Comparable toxicity levels |
Irgacure 184 | 1.5 | Higher toxicity noted |
Data from various studies indicate that as the concentration of this compound increases, so does its cytotoxic effect on cell lines such as mouse fibroblast L929 cells .
Biocompatibility and Biomedical Applications
This compound has been investigated for its potential in biomedical applications, particularly in tissue engineering and regenerative medicine. Its ability to form hydrogels upon UV exposure makes it suitable for creating scaffolds that support cell growth and tissue regeneration.
Case Study: Hydrogel Applications
A study demonstrated the use of this compound in creating hydrogels for cartilage tissue engineering. The hydrogels exhibited favorable mechanical properties and biocompatibility, promoting cell adhesion and proliferation.
- Methodology : The hydrogels were synthesized using a mixture of acrylate-based monomers and this compound as a photoinitiator.
- Results : Cell viability assays showed over 80% viability after 72 hours of incubation with fibroblast cells.
Photodegradation Concerns
While this compound shows promise in various applications, concerns regarding its photodegradation during UV exposure have been raised. Photodegradation can lead to the generation of toxic by-products, which may compromise biocompatibility.
Table 2: Photodegradation Products
By-Product | Toxicity Level | Impact on Cells |
---|---|---|
Benzaldehyde | Moderate | Cytotoxic effects observed |
Acetic acid | Low | Minimal impact on cell viability |
Studies indicate that careful control of UV exposure time is essential to minimize degradation and ensure safety in biomedical applications .
Properties
IUPAC Name |
2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCEWASVZHBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905009 | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211510-16-6 | |
Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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